molecular formula C8H8N2O2S B2463843 3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 86933-03-1

3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B2463843
CAS No.: 86933-03-1
M. Wt: 196.22
InChI Key: OBQAKSKSYUDCFO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid ( 86933-03-1) is a high-value heterocyclic carboxylic acid derivative that serves as a versatile and rigid scaffold in organic synthesis and medicinal chemistry research . Its structural features—a fused imidazothiazole core with methyl substituents at the 3- and 6-positions and a modifiable carboxylic acid functionality at the 5-position—make it an ideal building block for the design and development of novel pharmacologically active molecules . The well-defined reactivity profile of the carboxylic acid group allows for selective derivatization, enabling researchers to create a diverse array of inhibitors, ligands, and other bioactive compounds for screening and development . This compound is supplied with high purity to ensure reliability and reproducibility in both research and industrial-scale processes. This compound is intended for research use only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-3-13-8-9-5(2)6(7(11)12)10(4)8/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQAKSKSYUDCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86933-03-1
Record name 3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of aminothiazole with bromoacetyl derivatives under specific conditions. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of this compound may utilize a continuous flow system with multiple reactors to streamline the synthesis process. This method allows for the efficient production of this compound without the need for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Heterocyclic Compounds
3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds that exhibit unique properties beneficial for various applications. Its ability to form derivatives with tailored functionalities makes it valuable in material science, particularly in creating polymers and catalysts with enhanced performance characteristics.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, targeting the QcrB component of the mycobacterial electron transport chain. This interaction disrupts bacterial growth and survival, showcasing its potential as an anti-tubercular agent with minimum inhibitory concentrations (MIC) ranging from 0.0625 to 2.5 μM .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The mechanism involves inducing apoptosis and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. For example, one derivative demonstrated an IC50 value of 1.43 µM against tubulin polymerization .

Medical Applications

Anti-Tuberculosis Research
The promising activity of this compound against Mycobacterium tuberculosis has led to its exploration as a potential treatment for tuberculosis. A series of analogs have been synthesized and evaluated for their efficacy against both replicating and non-replicating strains of the bacterium. Notably, some compounds displayed comparable potency to established drugs like isoniazid, highlighting their therapeutic potential .

Industrial Applications

Development of Chemical Processes
In industrial chemistry, this compound is employed in the development of new chemical processes. Its role as a catalyst precursor allows for more efficient synthesis routes in producing complex organic molecules. Additionally, it contributes to the formulation of advanced materials with specific mechanical or chemical properties tailored for industrial applications.

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Demonstrated significant activity against Mycobacterium tuberculosis with MIC values as low as 0.0625 μM.
Anticancer Properties Induced apoptosis in breast cancer cells with IC50 values around 1.43 µM; disrupted microtubule dynamics leading to G2/M arrest.
Chemical Synthesis Used as a building block for synthesizing novel compounds with enhanced biological activities; effective in developing new catalysts.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is crucial for the electron transport chain . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3,6-dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight clogP* Key Applications/Activities References
This compound 3-Me, 6-Me C₈H₈N₂O₂S 196.22 ~2.5 (est.) Under investigation -
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid 6-Me C₇H₆N₂O₂S 182.20 1.8 (est.) Intermediate for amide synthesis
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid 2-Me, 6-Me C₈H₈N₂O₂S 196.22 4.48 Anti-tuberculosis (MIC: 0.004 μM)
6-(Trifluoromethyl)imidazo[...]carboxylic acid 6-CF₃ C₇H₃F₃N₂O₂S 236.17 3.2 (est.) Fluorinated drug candidate
6-(2,4-Dichlorophenyl)imidazo[...]carboxylic acid 6-(2,4-Cl₂Ph) C₁₂H₆Cl₂N₂O₂S 313.16 5.1 (est.) Potential enzyme inhibitor

*clogP values estimated using computational tools or inferred from analogs.

Key Observations:
  • Substituent Position : The 2,6-dimethyl analog (clogP 4.48) is more lipophilic than the hypothetical 3,6-dimethyl variant (clogP ~2.5), suggesting that methyl placement significantly impacts hydrophobicity .
  • Electron-Withdrawing Groups : The 6-CF₃ derivative (clogP ~3.2) balances lipophilicity and metabolic stability, a common feature in fluorinated pharmaceuticals .
  • Aryl Substitutions : Bulky groups like 2,4-dichlorophenyl (clogP ~5.1) enhance target binding but may reduce solubility .

Biological Activity

3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity—including antimicrobial, anticancer, and enzyme inhibition properties—and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often utilize starting materials such as thiazole derivatives and various alkylating agents to achieve the desired structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit potent antimicrobial activity against a range of pathogens. For instance:

  • Gram-positive bacteria : Compounds derived from this scaffold have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
  • Fungal strains : Certain derivatives have displayed broad-spectrum antifungal activity against drug-resistant Candida species, outperforming conventional antifungals like fluconazole .
CompoundActivityPathogen
3hEffectiveMRSA
3jEffectiveVRE
9fBroad-spectrumCandida auris

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:

  • Caco-2 cells : Significant cytotoxic effects were observed with a decrease in cell viability by approximately 39.8% when treated with certain derivatives.
  • A549 cells : Some compounds showed selective activity, indicating a structure-dependent response in different cancer types .
Cell LineCompoundViability Reduction (%)
Caco-2139.8
A549231.9

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrase (CA) isoforms. The results indicated selective inhibition of the cytosolic isoform hCA II with inhibition constants ranging between 57.7–98.2 µM. This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial properties against various bacterial strains. The most promising candidates were those that incorporated the imidazo[2,1-b]thiazole framework, which exhibited higher potency than traditional antibiotics.
  • Anticancer Screening : In vitro assays demonstrated that certain structural modifications enhanced the anticancer activity against colorectal cancer cells (Caco-2), suggesting that further optimization could lead to effective cancer therapeutics.

Q & A

Q. What are the common synthetic routes for 3,6-dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or esters, followed by functionalization. For example, reacting 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid with amines via oxalyl chloride and dimethylformamide (DMF) as a catalyst generates primary or secondary amide derivatives . Alternative routes include coupling reactions using reagents like HATU or EDC with diisopropylethylamine (DIPEA) in DMF to form amide bonds, as demonstrated in anti-tuberculosis compound syntheses .

Q. How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For instance, 1^1H NMR (400 MHz, CDCl3_3) analysis resolves signals for aromatic protons (e.g., δ 7.99 ppm for a thiazole proton) and methyl groups (δ 2.37–2.52 ppm) . High-performance liquid chromatography (HPLC) is used for purity assessment, particularly after preparative LC purification steps .

Q. What solvent systems are optimal for purification?

Purification often employs gradient elution with heptane/ethyl acetate mixtures (e.g., 10:90 to 50:50 ratios) on silica columns. For polar derivatives, reverse-phase HPLC with water/acetonitrile gradients (60:40 to 30:70) under acidic conditions (0.05% HCl) is effective .

Advanced Research Questions

Q. How can derivatives of this compound be designed to target specific enzymes like pantothenate synthase or xanthine oxidase?

Rational design involves modifying the carboxylic acid moiety to form amides or esters with pharmacophoric groups. For example, coupling with 4-iodobenzenemethanamine enhances activity against Mycobacterium tuberculosis pantothenate synthase . For xanthine oxidase inhibition, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position improves binding affinity, as shown in molecular modeling studies .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying inhibition percentages across studies)?

Discrepancies may arise from assay conditions (e.g., enzyme isoform specificity, substrate concentrations). To address this, perform dose-response curves under standardized protocols (e.g., IC50_{50} determination) and validate results with orthogonal assays (e.g., thermal shift assays for target engagement) . Molecular docking can also clarify steric or electronic interactions causing variability .

Q. How can pharmacokinetic properties of derivatives be optimized for in vivo efficacy?

Improving solubility and bioavailability often involves structural modifications such as:

  • Introducing hydrophilic groups (e.g., pyridyl or pentafluorosulfanylbenzylamine) to enhance aqueous solubility .
  • Reducing metabolic instability by replacing labile esters with stable amides or using prodrug strategies . Pharmacokinetic profiling (e.g., logP, plasma protein binding) should guide iterative optimization .

Q. What synthetic methodologies enable scalable production of imidazo[2,1-b]thiazole derivatives for high-throughput screening?

Microwave-assisted synthesis and flow chemistry reduce reaction times and improve yields. For example, Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent accelerates heterocycle formation . Automated solid-phase synthesis platforms are also viable for generating diverse libraries .

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